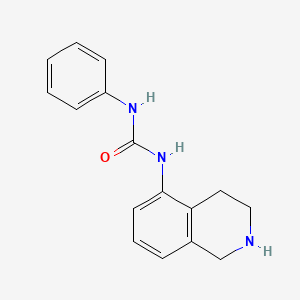

![molecular formula C16H13N3O2 B2373943 N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide CAS No. 1904012-00-5](/img/structure/B2373943.png)

N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is a furan-carboxamide derivative . Furan-carboxamide derivatives are known to be potent inhibitors of the influenza A H5N1 virus . The compound is characterized by the presence of a furan ring, a bipyridinyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves several steps. The vapor phase decarboxylation of furfural in the presence of palladium and charcoal gives furan . 1,3-Butadiene can be converted to furan by copper-catalyzed oxidation . Under non-aqueous acidic conditions, 1,4-diketones undergo cyclization followed by dehydration to give furans . The specific synthesis process for N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is not available in the retrieved data.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide”, have shown significant antibacterial activity . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic . The furan-based amide derivative has been explored with help of computational methods and molecular docking studies .

Anti-protozoal Activity

Furan also exhibits anti-protozoal activity . This makes it a potential candidate for the development of drugs against diseases caused by protozoa.

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have been found to have antidepressant and anti-anxiolytic effects . This opens up possibilities for the development of new drugs for mental health disorders.

Anti-parkinsonian and Anti-glaucoma Activity

Furan derivatives have shown potential in the treatment of Parkinson’s disease and glaucoma . This suggests that they could be used in the development of new treatments for these conditions.

Antihypertensive Activity

Furan derivatives have also been found to have antihypertensive effects . This could lead to the development of new drugs for the treatment of high blood pressure.

Anti-aging and Anticancer Activity

Furan derivatives have shown potential in anti-aging and anticancer treatments . This suggests that they could be used in the development of new treatments for these conditions.

Future Directions

The future directions for N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide could involve further exploration of its potential as an inhibitor of the influenza A H5N1 virus . Additionally, more research could be conducted to fully elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Safety and hazard assessments would also be crucial for its potential applications.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors can significantly influence the action of furan derivatives .

properties

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(14-5-8-21-11-14)19-10-13-4-2-7-18-15(13)12-3-1-6-17-9-12/h1-9,11H,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVNUYIOZDINDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)

![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)

![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)

![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)